Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone
Description
The compound Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone (hereafter referred to as the target compound) is a benzothiazole-piperidine hybrid featuring dual benzothiazole moieties linked via a methanone-piperidinyl scaffold. Benzothiazoles are heterocyclic aromatic systems known for their pharmacological versatility, including antimicrobial, antitumor, and neuroprotective activities . The target compound’s structure includes:
- A central piperidin-1-ylmethanone core.
- A benzothiazole group at the methanone position.
- A second benzothiazole substituent at the 4-position of the piperidine ring via an ether linkage.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-19(18-21-14-5-1-3-7-16(14)26-18)23-11-9-13(10-12-23)25-20-22-15-6-2-4-8-17(15)27-20/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMJIYNQBWHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is believed to mediate the anti-inflammatory activity of these compounds.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For instance, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. This inhibition can lead to anti-inflammatory effects.
Biological Activity
Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a piperidine ring. The molecular formula is C19H20N2O2S, with a molecular weight of 348.44 g/mol. Its structural complexity allows for diverse interactions within biological systems.
1. Antiviral Activity
Research indicates that derivatives of benzo[d]thiazole exhibit promising antiviral properties. In particular, compounds similar to this compound have shown effectiveness against various viral targets, including the hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, a study demonstrated that thiazole derivatives inhibited HCV NS5B RNA polymerase activity with IC50 values below 35 µM, indicating strong antiviral potential .
2. Acetylcholinesterase Inhibition
The compound's structural similarities to known acetylcholinesterase (AChE) inhibitors suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Research on related compounds has shown significant AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM, highlighting their potential as therapeutic agents in cognitive decline disorders .
3. Anticancer Properties
Benzo[d]thiazole derivatives have also been investigated for anticancer activity. Studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptosis-related proteins and inhibition of cell proliferation pathways. For example, certain derivatives were found to significantly reduce cell viability in breast cancer cell lines at micromolar concentrations.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and viral polymerases, disrupting essential biological processes.
- Cell Signaling Modulation : It influences signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Study 1: Antiviral Efficacy
In a recent study, a series of benzo[d]thiazole derivatives were synthesized and tested for antiviral activity against HCV. The lead compound exhibited an EC50 value of 0.26 µM with low cytotoxicity in MT-4 cells. This finding underscores the potential for developing effective antiviral therapies based on this scaffold .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazole-based compounds in models of Alzheimer’s disease. The study found that specific derivatives not only inhibited AChE but also protected neurons from oxidative stress-induced damage, suggesting dual therapeutic potential .
Data Tables
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
1. Anticancer Activity
Research indicates that benzo[d]thiazol derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization.
Case Study Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzo[d]thiazol compound | A549 (Lung Cancer) | 0.08 - 0.17 | Induces apoptosis |
| Benzo[d]thiazol compound | HL-60 (Leukemia) | 0.56 | Inhibits tubulin polymerization |
These results suggest that the compound could be a valuable candidate for the development of new anticancer therapies.
2. Neuroprotective Effects
Another significant application is in neuroprotection, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Compounds similar to benzo[d]thiazol have been shown to possess neuroprotective properties, which could be harnessed for therapeutic use.
Synthesis and Production
The synthesis of benzo[d]thiazol derivatives typically involves multi-step organic reactions that can be optimized for yield and purity. Common methods include:
- Condensation Reactions : Combining benzo[d]thiazole derivatives with piperidine derivatives to form the target compound.
- Optimization Techniques : Utilizing continuous flow reactors and automated synthesis platforms to enhance production efficiency.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Several analogues share the piperidine/piperazine-methanone scaffold but differ in substituents and linker lengths. Key examples include:
Functional Group Variations
- Linker Flexibility : Compounds like 3d (propoxy linker) exhibit lower melting points (~90°C) compared to rigid analogues like 4c (171°C), suggesting that longer linkers improve solubility but reduce crystallinity .
- Substituent Effects : Methyl groups on the piperidine ring (e.g., 4c ) increase thermal stability but reduce synthetic yield (15.6%) due to steric challenges during alkylation .
Q & A
Basic: What are the optimal synthetic pathways for Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzothiazole core via cyclization or coupling reactions (e.g., using 2-aminothiophenol derivatives with carbonyl sources under acidic conditions) .
- Step 2: Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions, often requiring catalysts like palladium (e.g., Suzuki-Miyaura coupling) .
- Step 3: Final assembly via amide or ketone bond formation, using coupling agents such as carbodiimides (e.g., DCC, EDC) .
Optimization Tips:
- Temperature Control: Maintain 60–80°C for coupling reactions to balance reactivity and side-product formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Purification: Employ column chromatography or recrystallization (ethanol/water mixtures) for high-purity isolates .
Characterization via NMR (1H/13C) and HRMS is critical for structural validation .
Basic: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
Contradictions often arise from:
- Tautomerism: Benzothiazole derivatives may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl3; polar solvents can deshield protons .
- Impurity Interference: Cross-validate with HPLC-MS to detect trace byproducts .
For crystallographic validation, employ X-ray diffraction (e.g., SHELX software) to resolve ambiguities .
Advanced: What computational methods (e.g., DFT) are suitable for predicting electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites .
- Thermochemical Analysis: Apply the Colle-Salvetti correlation-energy formula to estimate binding energies and reaction enthalpies .
- Molecular Dynamics (MD): Simulate solvation effects in biological systems (e.g., water or lipid bilayers) using AMBER or CHARMM force fields .
Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate antimicrobial activity?
Methodological Answer:
- Step 1: Synthesize analogs with modifications to the benzothiazole, piperidine, or methanone moieties .
- Step 2: Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) protocols with broth microdilution .
- Step 3: Correlate activity with electronic parameters (e.g., Hammett σ values) or steric effects (e.g., substituent bulk) .
Key Finding: Derivatives with electron-withdrawing groups (e.g., -NO2) on benzothiazole show enhanced activity (MIC ~2–5 µM) .
Advanced: What strategies can mitigate discrepancies in biological assay results (e.g., variable IC50 values)?
Methodological Answer:
Discrepancies may stem from:
- Assay Conditions: Standardize pH (7.4 for physiological mimicry) and incubation time (24–48 hrs) .
- Cell Line Variability: Use isogenic cell lines and validate via Western blotting for target protein expression .
- Data Normalization: Include positive controls (e.g., tetracycline for antimicrobial assays) and calculate Z’-factors for plate reliability .
Replicate studies in 3D cell cultures or ex vivo models to improve translational relevance .
Basic: What are the best practices for characterizing thermal stability and solubility?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N2 to determine decomposition thresholds (>200°C typical for benzothiazoles) .
- Differential Scanning Calorimetry (DSC): Identify melting points and polymorphic transitions .
- Solubility Profiling: Use the shake-flask method in PBS, DMSO, and ethanol. For poor solubility (<1 mg/mL), consider nanoformulation (e.g., liposomes) .
Advanced: How can researchers leverage crystallography to study ligand-target interactions?
Methodological Answer:
- Co-crystallization: Soak protein targets (e.g., kinases) with the compound at 10 mM in crystallization buffer (e.g., 20% PEG 3350) .
- Data Collection: Use synchrotron radiation for high-resolution (<2.0 Å) structures. Process with SHELXL for refinement .
- Docking Validation: Compare crystallographic poses with AutoDock Vina predictions to assess binding mode accuracy .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (254 nm). Accept purity >95% for biological testing .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
- TLC: Monitor reactions using silica plates with ethyl acetate/hexane (1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
